Product packaging for Meso-tartrate(Cat. No.:CAS No. 5976-95-4)

Meso-tartrate

Cat. No.: B1217512
CAS No.: 5976-95-4
M. Wt: 148.07 g/mol
InChI Key: FEWJPZIEWOKRBE-XIXRPRMCSA-L
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Description

Historical Development of Meso-Tartrate Stereochemistry

The story of this compound is intrinsically linked to the pioneering work of Louis Pasteur in the mid-19th century on the stereoisomers of tartaric acid. In 1848, Pasteur meticulously separated two different types of crystals from a salt of tartaric acid, which he found to be mirror images of each other. chemicalbook.comresearchgate.net Solutions of these two crystal forms rotated plane-polarized light in opposite directions, leading to the discovery of enantiomers. chemicalbook.comresearchgate.net

Pasteur's investigations also led to the identification of a third isomer of tartaric acid that was optically inactive and could not be resolved into enantiomers. This isomer was named "meso-tartaric acid." byjus.com His work laid the foundational principles of stereochemistry, demonstrating that the spatial arrangement of atoms within a molecule could have profound effects on its physical properties. researchgate.net The discovery of this compound provided a crucial example of how a molecule could contain chiral centers yet be achiral as a whole, a concept that was pivotal for the development of stereochemical theory.

Stereochemical Principles and Molecular Symmetry of this compound

This compound is a diastereomer of both L-(+)- and D-(-)-tartaric acid. The key to understanding the achiral nature of this compound lies in its molecular symmetry. A meso compound is defined as an achiral compound that has multiple chiral centers. nih.gov Meso-tartaric acid possesses two chiral centers at the C2 and C3 positions. However, the molecule has an internal plane of symmetry that divides it into two halves that are mirror images of each other. jocpr.comnih.gov

This internal plane of symmetry means that the molecule is superimposable on its mirror image, rendering it optically inactive. nih.govnih.gov The rotation of plane-polarized light caused by one chiral center is internally compensated for or canceled out by the equal and opposite rotation caused by the other chiral center. researchgate.net Consequently, this compound does not rotate plane-polarized light. nih.gov The stereochemical configurations of the two chiral centers in meso-tartaric acid are opposite, designated as (R,S) or (S,R). scienceofcooking.commdpi.com

The physical properties of meso-tartaric acid differ from its enantiomeric counterparts, as is typical for diastereomers.

Table 1: Physical Properties of Tartaric Acid Stereoisomers

Property L-(+)-Tartaric Acid D-(-)-Tartaric Acid Meso-Tartaric Acid
Melting Point (°C) 168-170 168-170 146-148
Density (g/cm³) 1.76 1.76 1.666
Solubility in water ( g/100 mL at 20°C) 139 139 125

| Specific Rotation ([α]D) | +12.7° | -12.7° | 0° |

Contemporary Relevance of this compound in Chemical Research

The unique stereochemical properties of this compound continue to make it a valuable tool in modern chemical research, with applications spanning asymmetric synthesis, crystal engineering, and materials science.

In asymmetric synthesis , this compound serves as a versatile starting material for the synthesis of complex chiral molecules. researchgate.net Its inherent symmetry allows for desymmetrization reactions, where the two equivalent halves of the molecule are selectively transformed to create chiral products. This strategy has been employed in the synthesis of various bioactive molecules and natural products. For instance, meso-tartaric acid has been utilized as a precursor in the synthesis of substituted cyclopentenones, which are important intermediates for various biologically active compounds.

In the field of crystal engineering , the symmetrical nature of this compound influences the formation of supramolecular structures. It can act as a building block in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The stereochemistry of the meso-ligand can direct the assembly of novel network topologies with specific pore sizes and functionalities, which are of interest for applications in gas storage, separation, and catalysis. Research has shown that the use of this compound can lead to the formation of distinct crystal packing arrangements compared to its chiral isomers. nih.gov

Furthermore, this compound is utilized in the development of functional materials . Its derivatives have been incorporated into polymers and other materials to impart specific properties. For example, polymers derived from this compound have been investigated for their potential as biodegradable materials. The ability of tartaric acid and its isomers to chelate metal ions also makes them relevant in materials science for applications such as the preparation of functionalized mesoporous materials for ion removal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O6-2 B1217512 Meso-tartrate CAS No. 5976-95-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5976-95-4

Molecular Formula

C4H4O6-2

Molecular Weight

148.07 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2+

InChI Key

FEWJPZIEWOKRBE-XIXRPRMCSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O

Isomeric SMILES

[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O

Other CAS No.

5976-95-4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Meso Tartrate

Laboratory and Industrial Synthesis Routes to Meso-Tartrate

The generation of this compound can be achieved through several distinct synthetic pathways, each with specific advantages concerning stereoselectivity, yield, and industrial scalability. These methods range from the hydrolysis of specific epoxide precursors to the oxidation of unsaturated dicarboxylic acids and the isomerization of other tartaric acid stereoisomers.

The hydrolysis of epoxysuccinates serves as a key stereoselective route to tartaric acids. The stereochemistry of the resulting diol is directly dependent on the configuration of the starting epoxide. While the enzymatic hydrolysis of cis-epoxysuccinate is a well-established industrial method for producing the chiral enantiomers, L-(+)- and D-(−)-tartaric acid, the synthesis of this compound from epoxysuccinate precursors requires a different stereoisomer. nih.govmdpi.com

Specifically, the synthesis of meso-tartaric acid can be achieved through the microbiological conversion of trans-l-epoxysuccinic acid. This biotransformation underscores the high degree of stereospecificity inherent in enzymatic reactions, where the enzyme dictates the precise stereochemical outcome of the epoxide ring-opening.

The oxidation of the double bond in maleic acid and its derivatives is a direct and common method for the synthesis of meso-tartaric acid. The cis configuration of the carboxyl groups in maleic acid sterically directs the incoming hydroxyl groups to the same face of the molecule during oxidation, resulting in the meso diastereomer.

Various oxidizing agents have been employed for this transformation, with reaction conditions influencing the yield and purity of the product.

Potassium Permanganate (B83412) (KMnO₄): The reaction of maleic acid with a cold, alkaline solution of potassium permanganate (Baeyer's reagent) followed by acidification yields meso-tartaric acid. quora.com This is a classic laboratory method for syn-dihydroxylation.

Osmium Tetroxide (OsO₄): Catalytic amounts of osmium tetroxide, in conjunction with a stoichiometric oxidant like sodium chlorate, can achieve high yields of meso-tartaric acid from maleic acid. Milas and Terry reported yields as high as 98% for the corresponding meso-sodium tartrate salt using this system. pw.edu.pl

Hydrogen Peroxide (H₂O₂): The oxidation of maleic acid with hydrogen peroxide, often catalyzed by tungstate (B81510) or osmium tetroxide, also produces meso-tartaric acid. However, this method can sometimes lead to the formation of the racemic product as well. For instance, hydroxylation of maleic acid with hydrogen peroxide and an osmium tetroxide catalyst in tert-butanol (B103910) resulted in a 30.3% yield of meso-tartaric acid. sciencemadness.org A photochemical approach using ultraviolet light resulted in a 9% yield. sciencemadness.org

The choice of oxidant and catalyst is critical for optimizing the synthesis for either laboratory or industrial-scale production.

Oxidizing SystemSubstrateProductReported Yield
Cold, alkaline KMnO₄Maleic Acidmeso-Tartaric AcidNot specified
NaClO₃ / cat. OsO₄Maleic Acidmeso-Sodium Tartrate98%
H₂O₂ / cat. OsO₄Maleic Acidmeso-Tartaric Acid30.3%
H₂O₂ / UV lightMaleic Acidmeso-Tartaric Acid9%
Barium Chlorate / cat. OsO₄Maleic Anhydridemeso-Barium Tartrate91%

Meso-tartaric acid can be produced through the isomerization of other tartaric acid stereoisomers, typically D-tartaric or L-tartaric acid, under thermal conditions. This process, often referred to as racemization, leads to an equilibrium mixture of the different isomers.

When dextro-tartaric acid (D-tartaric acid) is heated in water at approximately 165°C for an extended period (e.g., two days), a mixture of racemic acid (a 1:1 mixture of D- and L-tartaric acid) and meso-tartaric acid is formed. wikipedia.org The meso-tartaric acid can then be separated from the less soluble racemic acid by crystallization. wikipedia.org

The process can be influenced by pH. Heating an aqueous solution of a di-alkali metal salt of L-tartaric acid in the presence of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) at temperatures of 100°C or higher accelerates the conversion to meso-tartaric acid. google.comgoogle.com This method allows for the preparation of tartaric acid compositions containing 55% to 90% of the meso isomer. google.comwipo.int The reaction proceeds until a thermodynamic equilibrium is approached between the L-, D-, and meso-forms.

Table 2: Isomerization of L-Tartrate to this compound Data derived from experimental example boiling a solution of L-tartaric disodium (B8443419) salt (48.7 wt%) and NaOH (7.5 wt%). google.com

Time (hours)L-Tartrate (%)D-Tartrate (%)This compound (%)
010000
182.32.515.2
269.86.323.9
361.210.328.5
454.713.931.4
646.219.434.4
2426.931.941.2

A high-yield synthesis of tartrates can be achieved through the cyanide-catalyzed dimerization of glyoxylate (B1226380). This reaction, conducted under alkaline conditions (e.g., 2.0 M NaOH), produces a mixture of meso- and dl-tartrates with total yields reported around 80%. acs.orgnih.gov

The proposed mechanism involves the reaction of cyanide with glyoxylate to form a cyanohydrin intermediate, which then participates in a series of reactions leading to the dimerization and subsequent formation of the tartrate products. amazonaws.com This pathway represents an efficient abiotic route to tartrates from a simple C2 precursor. acs.orgfigshare.com The reaction's efficiency makes it a noteworthy method for producing a mixture of tartrate isomers, from which the meso form can be isolated. researchgate.net

Chemical Derivatization Strategies for this compound

The two hydroxyl and two carboxylic acid functional groups of this compound allow for a wide range of chemical modifications. Derivatization can be used to alter the compound's physical properties, such as solubility, or to incorporate it into more complex molecular architectures.

Esterification of the carboxylic acid groups is a fundamental derivatization strategy for this compound. The reaction typically involves treating meso-tartaric acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst 15. researchgate.netoc-praktikum.de The reaction is an equilibrium process, and water is removed to drive the reaction toward the formation of the ester product. youtube.com

This method can be used to synthesize a variety of dialkyl esters. For example, visible light photoredox-catalyzed reductive dimerization of α-ketoesters can produce 2,3-dialkylated tartaric acid esters, yielding a mixture of dl and meso diastereomers. nih.govacs.org These functionalized esters are useful as chiral building blocks and synthons in organic synthesis. nih.gov The esterification can also be controlled to produce monoesters, which can then be further functionalized. researchgate.net

Amide Formation from this compound Precursors

The conversion of this compound precursors into amide derivatives is a fundamental transformation in organic synthesis, enabling the production of a diverse array of molecules with potential applications in materials science and as chiral building blocks. Methodologies for amide formation from meso-tartaric acid and its esters range from direct condensation reactions to the aminolysis of activated precursors.

One direct approach involves the thermolysis of meso-tartaric acid with alkylamines. For instance, the reaction of meso-tartaric acid with various alkylamines (such as butyl-, hexyl-, and octylamine) at high temperatures (e.g., 200°C) without a solvent yields N,N′-dialkyltartramides. However, this method often results in a mixture of all possible stereoisomers, indicating that partial racemization occurs during the reaction. Mechanistic studies suggest two competing pathways for this transformation: a direct substitution of the amine into the carboxylic acid group and a pathway involving a ketene (B1206846) intermediate. jocpr.com Due to the lack of stereoselectivity, this method may have limited practical value for applications requiring enantiopure compounds. jocpr.com

More controlled and stereoselective methods often involve the use of protected this compound derivatives. For example, the desymmetrization of a this compound precursor can be achieved through selective aminolysis. In one approach, (R′,R′,R,S)-2,3-butane diacetal protected dimethyl tartrate is treated with a nucleophilic amine. The inherent chirality of the butane (B89635) diacetal protecting group renders the two ester functionalities diastereotopic, allowing for selective reaction at one of the carboxylate termini. wikipedia.org This strategy provides a route to enantiomerically enriched tartaric acid monoamides.

Another strategy involves the activation of the carboxylic acid groups to facilitate amide bond formation under milder conditions. Standard peptide coupling reagents can be employed for this purpose. Alternatively, derivatives like Weinreb amides can be prepared from tartrate esters. These N-methoxy-N-methylamides are particularly useful as they can react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form a tertiary alcohol. orgsyn.orgchemistryviews.org This allows for the synthesis of mono-keto amides from desymmetrized tartrate precursors. orgsyn.org The reaction of diacyl tartaric acids with primary amines has also been explored, which can unexpectedly lead to monoacyl tartrimides through hydrolysis. core.ac.uk

The table below summarizes various approaches to the synthesis of amides from tartrate precursors.

PrecursorReagent(s)Product TypeKey Features
Meso-tartaric acidAlkylamine, 200°CN,N'-dialkyltartramideDirect method; produces a mixture of stereoisomers. jocpr.com
(R′,R′,R,S)-2,3-Butane diacetal protected dimethyl tartrateAmine (e.g., pyrrolidine (B122466) dimethylaluminium amide)Desymmetrized monoamideChemical desymmetrization via selective aminolysis. wikipedia.org
Bis-Weinreb amide of tartaric acidGrignard/Organolithium reagentMono-keto amideControlled addition for desymmetrization. orgsyn.org
Threitol derivative of tartrate esterConversion to Weinreb amide, then Grignard reagentKetone intermediate for further synthesisUseful in multi-step natural product synthesis. chemistryviews.org

Formation of Acetal (B89532) and Ketal Derivatives (e.g., Butane Diacetal Protected Tartrate)

The hydroxyl groups of this compound are frequently protected as acetal or ketal derivatives to enhance solubility in organic solvents, prevent unwanted side reactions, and strategically influence the stereochemical outcome of subsequent transformations. The formation of these derivatives typically involves the acid-catalyzed reaction of the diol with an aldehyde, ketone, or their respective acetals. chemistryviews.orgcore.ac.uk

A prominent example is the synthesis of butane diacetal protected tartrates. Butane-1,2-diacetals are particularly effective protecting groups for trans-diequatorial-1,2-diols, a category to which tartrate esters belong. google.com The synthesis of (R′,R′,R,S)-2,3-butane diacetal protected dimethyl tartrate is a key strategy, particularly in the context of desymmetrization. jocpr.comwikipedia.orgorgsyn.org This derivative is synthesized via a multi-step sequence starting from the corresponding chiral (R,R)-tartrate derivative, which is oxidized to a maleate (B1232345) intermediate and then stereoselectively reduced. orgsyn.org The resulting butane diacetal protected this compound possesses a conformationally rigid structure where the embedded chirality of the diacetal backbone differentiates the two ester groups, making them diastereotopic and thus chemically distinguishable. orgsyn.orggoogle.com

Besides butane dione, other carbonyl compounds are used to protect the diol moiety of this compound. For instance, dimethyl tartrate acetonide can be formed by reacting the tartrate with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions. This acetonide derivative is notable for its ability to form a stable enolate, which can then be trapped with various electrophiles with high stereoselectivity. google.com In other applications, meso-tartaric acid has been condensed with (+)-camphor to generate a spirocyclic ketal derivative, which serves as a chiral building block for further synthetic elaborations. google.com Benzylidene acetals have also been used to protect the secondary hydroxyl groups of tartrate esters. yu.edu

The choice of protecting group is critical and depends on the desired stability and the conditions required for its eventual removal. The general reaction for acetal/ketal formation is an equilibrium process, often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus. chemistryviews.org

Desymmetrization Methodologies for this compound Derivatives

The desymmetrization of achiral meso-compounds is a powerful strategy in asymmetric synthesis for the creation of chiral molecules from readily available starting materials. This compound derivatives, with their internal plane of symmetry, are ideal substrates for such transformations. Methodologies can be broadly categorized into chemical and enzymatic approaches.

A well-documented chemical methodology hinges on the use of chiral auxiliaries or protecting groups that differentiate the two enantiotopic functional groups of the meso-substrate. A prime example is the desymmetrization of (R′,R′,R,S)-2,3-butane diacetal protected dimethyl tartrate. wikipedia.org In this system, the C2-symmetric chiral diacetal backbone renders the two chemically equivalent ester groups in the this compound moiety diastereotopic. This spatial differentiation allows for selective reaction at one of the ester sites. Nucleophilic attack, such as through transesterification with an alcohol or aminolysis with an amine, proceeds preferentially at one of the carboxylate termini, leading to the formation of an enantiomerically enriched mono-ester or mono-amide, respectively. wikipedia.orgorgsyn.org This approach effectively translates the stored chiral information from the protecting group to the meso-substrate, breaking its symmetry.

Enzymatic methods, particularly those employing lipases, are widely used for the desymmetrization of various meso-diols and other symmetric molecules through enantioselective acylation, hydrolysis, or esterification. quora.comresearchgate.net Lipases such as Candida antarctica lipase (B570770) B (CALB) are known to catalyze the monoacetylation of symmetric diols or the monohydrolysis of symmetric diacetates with high enantioselectivity. quora.com While this principle is broadly applicable, specific, detailed examples of lipase-catalyzed desymmetrization applied directly to common this compound diesters are less frequently documented in the surveyed literature compared to other meso-diols. However, the established success of enzymes in desymmetrizing a wide range of meso compounds suggests their potential applicability to suitably designed this compound derivatives. The enzyme's active site provides the chiral environment necessary to distinguish between the two enantiotopic halves of the molecule, leading to highly enantioselective transformations under mild reaction conditions. google.comquora.com

Alkylation Reactions of this compound Derivatives

Alkylation reactions of this compound derivatives provide a pathway to 2,3-disubstituted tartaric acids, which are valuable as chiral ligands and synthetic intermediates. These reactions typically involve the formation of an enolate from a tartrate ester, followed by its reaction with an alkylating agent. wikipedia.orggoogle.com

A conventional approach to alkylation requires the protection of the hydroxyl groups of the tartrate, often as an acetonide, to prevent their interference with the strongly basic conditions needed for enolate formation. google.com The protected tartrate ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding enolate. This enolate, a potent nucleophile, can then undergo an SN2 reaction with an electrophile, typically a primary alkyl halide, to form a new carbon-carbon bond at the α-position. google.comcore.ac.ukrsc.org The reaction can be controlled to yield either mono- or dialkylated products. Stereoselectivity in these reactions is a critical consideration, and the choice of substrate, base, and reaction conditions can influence the diastereomeric outcome. google.com For instance, the alkylation of (R,R)-dimethyl tartrate acetonide with LDA and various alkyl halides has been shown to proceed stereoretentively. google.com

A more recent and milder method for accessing 2,3-dialkylated tartaric acid esters is through the visible-light-mediated photoredox-catalyzed reductive dimerization of α-ketoesters. jocpr.comwikipedia.org This transition-metal-free protocol utilizes an organic dye photocatalyst (e.g., Eosin Y) and a stoichiometric hydrogen donor, such as a Hantzsch ester. wikipedia.org Upon irradiation with visible light, the photocatalyst initiates a single-electron transfer cascade that converts the α-ketoester into a ketyl radical. Subsequent dimerization of this radical intermediate yields the 2,3-dialkylated tartaric acid ester as a mixture of dl and meso diastereomers. wikipedia.org This method is compatible with a wide range of functional groups and avoids the use of strong bases and cryogenic temperatures associated with traditional enolate alkylation. wikipedia.orggoogle.com The resulting diastereomeric mixture of the dialkylated tartrate products can then be separated using chromatographic techniques. wikipedia.org

The table below outlines key aspects of these two distinct alkylation methodologies.

MethodologyKey ReagentsIntermediateConditionsProducts
Enolate Alkylation Protected tartrate ester, Strong base (e.g., LDA), Alkyl halideEnolateAnhydrous, Low temperature (e.g., -78°C)Mono- or di-alkylated tartrate derivatives google.com
Photoredox Dimerization α-Ketoester, Photocatalyst (e.g., Eosin Y), Hantzsch esterKetyl radicalVisible light, Room temperatureMixture of dl and meso 2,3-dialkylated tartrates wikipedia.org

Advanced Purification and Isolation Techniques for this compound Derivatives

The purification and isolation of this compound derivatives from reaction mixtures, particularly from their stereoisomers, are critical steps that rely on the distinct physical properties of diastereomers. Advanced techniques such as crystallization and chromatography are routinely employed to achieve high levels of purity.

Crystallization-Based Methods

Fractional crystallization is a classical and effective technique for separating diastereomers, including this compound from its chiral counterparts (D- and L-tartaric acids or the racemic DL-mixture). This method exploits the differences in solubility between diastereomers in a given solvent system. wikipedia.org For example, meso-tartaric acid can be separated from racemic tartaric acid because the racemate is generally less soluble in water. wikipedia.org The process involves dissolving the mixture in a suitable solvent at an elevated temperature to form a saturated solution, followed by controlled cooling to induce the crystallization of the less soluble component. The efficiency of separation can be enhanced by seeding the solution with a crystal of the desired isomer. libretexts.orgresearchgate.net

The formation of salts can also be used to facilitate separation. The calcium salt of meso-tartaric acid, for instance, precipitates very slowly from an aqueous solution, a property that can be harnessed for its selective isolation from mixtures containing other tartrate isomers. orgsyn.org Recrystallization from appropriate solvents, such as 2-propanol or boiling water, is a standard procedure to further purify the isolated meso-tartaric acid or its derivatives. orgsyn.orgyu.edu

Chromatographic Techniques

Chromatography offers a powerful and versatile suite of tools for the separation and analysis of tartrate isomers and their derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analytical and preparative separation of stereoisomers. For tartrate derivatives, chiral stationary phases (CSPs) are particularly effective. Columns based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Daicel OJ-H or IF columns), can achieve baseline separation of tartaric acid isomers. google.comgoogle.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an organic modifier such as an alcohol, is crucial for optimizing resolution. google.com Reversed-phase HPLC using a chiral mobile phase additive, for instance, a complex of di-n-amyl L-tartrate and boric acid, has also proven successful in resolving tartrate-related compounds. researchgate.net

Column Chromatography: Standard silica gel column chromatography is a fundamental technique for purifying organic compounds. While it cannot separate enantiomers, it is highly effective for separating diastereomers, such as a this compound derivative from its dl counterpart, due to their different polarities and interactions with the stationary phase. quora.com This method is often used to isolate products after synthetic reactions, such as the photoredox dimerization which yields a mixture of meso and dl dialkylated tartrates. wikipedia.org

Gas Chromatography (GC): For volatile derivatives of tartaric acid, GC with a chiral stationary phase can be employed for enantiomeric separation. core.ac.uk

The selection of the most appropriate purification technique depends on the scale of the separation, the specific properties of the tartrate derivatives, and the required level of purity. Often, a combination of crystallization and chromatographic methods is used to achieve the desired outcome.

Coordination Chemistry of Meso Tartrate Ligands

Coordination Modes and Chelation Behavior of Meso-Tartrate

This compound functions as a polydentate ligand, capable of coordinating to metal ions through its oxygen-containing functional groups. It commonly acts as a chelating agent, forming stable five-membered rings by coordinating through a carboxylate oxygen and an adjacent hydroxyl oxygen atom mdpi.comdcu.ie. This chelating ability is crucial for the stability of many metal-meso-tartrate complexes. Beyond simple chelation, this compound can also adopt bridging modes, linking multiple metal centers and contributing to the formation of extended polymeric structures mdpi.commdpi.com. The specific coordination mode and denticity can vary depending on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands. For instance, in lanthanide complexes, this compound has been proposed to act as a tetradentate ligand, coordinating through all four oxygen donor atoms mdpi.com. In copper(II) complexes, it can bridge two metal centers, with each carboxylate and its neighboring hydroxyl group coordinating to a Cu(II) ion mdpi.com.

Synthesis and Characterization of Metal-Meso-Tartrate Complexes

The synthesis of metal-meso-tartrate complexes typically involves reacting a suitable metal salt with meso-tartaric acid or its salts under controlled conditions, often in aqueous solutions or through hydrothermal methods mdpi.comrhhz.netacs.org. Characterization techniques such as X-ray diffraction, infrared (IR) spectroscopy, UV-visible (UV-Vis) spectroscopy, and elemental analysis are employed to confirm the formation and elucidate the structure of these complexes.

Transition Metal Complexes

Copper(II) Complexes: this compound forms a variety of copper(II) complexes, including discrete trinuclear species like [Cu3(meso-H2tart)(meso-Htart)(TMEDA)2], where tartrate ligands bridge copper centers mdpi.com. Chain polymers, such as [Cu(meso-tart)(H2O)2]n, have also been synthesized, showcasing the ligand's ability to create extended networks mdpi.comrsc.org.

Iron(III) Complexes: Iron(III) readily forms binuclear complexes with this compound, such as [Fe2(meso-tart)2(H2O)2]2-. These complexes, where iron atoms are bridged by this compound ligands, exhibit antiferromagnetic coupling and are utilized as anticaking agents for sodium chloride mdpi.comrsc.orgresearchgate.net.

Vanadium(IV) Complexes: Dimeric vanadyl tartrate units, [VO(tart)]24-, have been characterized, featuring tartrate ligands that form two chelate rings, each involving a deprotonated hydroxyl oxygen and a carboxyl oxygen atom, coordinating to two vanadium atoms mdpi.com.

Chromium(III) Complexes: Chromium(III) ions react with meso-tartaric acid to form dinuclear complexes, exemplified by [Cr2(bpy)2(meso-tart)2H]-, where tartrate ligands bridge the chromium centers, often incorporating intramolecular hydrogen bonds rsc.orgrsc.orgresearchgate.net.

Manganese(II) Complexes: Manganese(II) tartrate complexes have been synthesized via methods like reactive crystallization, yielding crystalline structures with applications in catalysis and enzymology eudl.eu.

Lanthanide Coordination Compounds

Lanthanide ions, including Terbium (Tb) and Europium (Eu), form stable complexes with this compound. Stability constant studies suggest that this compound can act as a tetradentate ligand, forming 1:1 and 1:2 metal-to-ligand complexes mdpi.com. The enhanced stability of these complexes compared to those formed with chiral tartaric acid isomers is attributed to the favorable spatial arrangement of the hydroxyl groups in the meso isomer mdpi.com.

Alkali and Alkaline Earth Metal Architectures

Zinc(II) Complexes: this compound forms complexes with zinc(II) ions, exhibiting distinct coordination behavior compared to racemic tartrate mdpi.comrhhz.net. Hydrothermal synthesis of zinc tartrate complexes has been employed as a templating strategy for the creation of microporous carbons rhhz.netresearchgate.net. The crystallinity of these complexes can be influenced by synthesis and drying conditions researchgate.net.

Magnesium(II) Complexes: Hydrothermal reactions between magnesium salts and meso-tartaric acid have yielded various achiral magnesium tartrate structures, including one-dimensional chains and three-dimensional frameworks acs.org. The degree of hydration and condensation of these structures are often dependent on the reaction temperature.

Structural Elucidation of this compound Coordination Compounds

Solid-State Structures: Crystal Engineering and Polymorphism

This compound's ability to act as a chelating and bridging ligand allows for the construction of diverse coordination architectures, ranging from discrete molecular complexes to extended one-, two-, and three-dimensional coordination polymers mdpi.comacs.orgrsc.org. Crystal engineering approaches utilize these coordination preferences to design materials with specific structural features. For instance, copper(II) complexes with this compound can form two-dimensional layered networks mdpi.comrsc.orgresearchgate.net. In the case of magnesium tartrates, variations in synthesis conditions, such as temperature, can lead to different structural motifs, including varying degrees of hydration and dimensionality, suggesting the potential for polymorphism acs.org. The vanadyl tartrate dimer, for example, forms a three-dimensional hydrogen-bonded network mdpi.com.

Solution-Phase Structural Characterization

Further investigations into vanadyl tartrate complexes indicate that tartrate residues can form chelate rings by coordinating through deprotonated hydroxyl oxygen atoms and carboxyl oxygen atoms to metal centers. researchgate.net Similarly, studies on strontium tartrate complexes have led to the characterization of polymeric tartrate complexes, suggesting the formation of extended structures in solution. researcher.life The general approach to studying metal-tartrate ion association in aqueous solutions often involves techniques such as solvent extraction and radiotracer methods. researchgate.netacs.orgcdnsciencepub.com

Influence of Stereoisomerism on Coordination Geometry

The stereochemistry of tartaric acid, specifically the difference between its chiral (L- and D-) and achiral (meso-) forms, significantly influences the coordination geometry and the resulting complex structures. Stereoisomers, by definition, possess the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms, which can profoundly affect the properties and stability of coordination compounds. fiveable.me

In transition metal complexes, the stereoisomeric form of tartrate can influence the preferred coordination modes and the resulting geometries. Chromium(III) ions, for instance, form bridged dinuclear complexes with meso-, D-, and L-tartaric acids. rsc.org It has been observed that complexes containing bridging groups of the same enantiomeric configuration (e.g., two L-tartrate ligands) are often energetically more stable than those with bridges of opposite chirality. researchgate.netrsc.org In this compound-bridged complexes, it is possible for both octahedral coordination environments around the metal centers to possess the same chirality (e.g., Δ or Δ), leading to specific meso-meso isomers. researchgate.net The coordination number and geometry adopted by metal ions can vary; for example, strontium atoms in a polymeric tartrate complex have been observed to adopt an eight-coordinate, distorted dodecahedral arrangement. researcher.life Similarly, in a cobalt(II) polymeric complex bridged by tartrate dianions, the cobalt(II) atom exhibits a distorted octahedral geometry, coordinated by tartrate dianions and water molecules. researchgate.net

Stability and Thermodynamics of Metal-Meso-Tartrate Complexation

The stability of metal complexes formed with this compound is a key area of investigation, with studies focusing on quantifying the strength of these interactions and the associated thermodynamic parameters. The complexation of various metal ions with tartrate, including its meso form, has been studied to determine stability constants and understand the thermodynamic driving forces. acs.orgcdnsciencepub.comsioc-journal.cn

Formation Constants and Ion Association

The quantitative assessment of metal-meso-tartrate complexation relies on the determination of formation constants, often denoted as stability constants (log K). These constants reflect the equilibrium between the free metal ion, the ligand, and the formed complex. Studies have indicated that in the complexation of certain metal ions with tartrate isomers, two principal species are typically identified: those with a 1:1 metal-to-ligand ratio and those with a 1:2 ratio. researchgate.net In some instances, no third complex species (1:3) has been detected. researchgate.net

The determination of these stability constants is commonly achieved through potentiometric measurements, often utilizing a glass electrode, and solvent extraction techniques. researchgate.netacs.orgsioc-journal.cn When employing potentiometric methods, it is important to use media that minimize complex formation between alkaline metal ions and tartaric acid, such as tetramethyl ammonium (B1175870) chloride, to ensure accurate measurements of the metal-tartrate interactions. sioc-journal.cn

Table 1: Overview of Metal-Tartrate Complexation Studies (Including this compound)

Metal Ion/GroupIdentified Complex Species (Metal:Ligand)General Methods of StudyKey Findings Related to Tartrate Isomers
Thallium (I)VariousPotentiometryStability constants determined.
LanthanumVariousPotentiometryStability constants determined.
Divalent Metal Ions (10 types)VariousPotentiometryStability constants determined.
Lanthanides (e.g., Tb, Eu)1:1, 1:2Solvent Extraction, RadiotracerStability constants estimated for d-, dl-, and meso-tartrates. Entropy terms contribute significantly to stability.
Iron (III)Binuclear (Fe2)Various (modeling, etc.)Proposed binuclear structures in solution, antiferromagnetic coupling.
StrontiumPolymericSXRD, IR, UV-Vis, TG/DTGFormation of polymeric tartrate complexes.
Cobalt (II)PolymericX-ray diffractionFormation of polymeric chains with distorted octahedral geometry.
Chromium (III)Dinuclear (Cr2)VariousForms bridged dinuclear complexes with meso-, D-, and L-tartaric acid. Homochiral complexes are more stable.

Hydrogen Bonding and Supramolecular Interactions in Complexes

Hydrogen bonding and other supramolecular interactions play a critical role in stabilizing the structures of metal-meso-tartrate complexes, both in the solid state and in solution. The presence of hydroxyl and carboxylate groups in the tartrate ligand facilitates extensive hydrogen bonding networks. researchgate.netrsc.org

A notable example of strong hydrogen bonding is found in homochiral dinuclear chromium(III) tartrate complex anions, where very short intramolecular hydrogen bonds, termed resonance-assisted hydrogen bonds, are observed. These bonds, characterized by O⋯O distances around 2.48 Å, are further stabilized by a bridging hydrogen atom. rsc.org The water molecules and the hydroxyl and carboxyl groups of the tartrate ligands collectively form intricate three-dimensional hydrogen bonding networks within these complex structures. rsc.org

Beyond hydrogen bonding, other supramolecular interactions, such as π–π stacking, can also contribute to the stability of metal-meso-tartrate assemblies. researchgate.net The specific arrangement and binding modes of tartrate ligands can lead to the formation of diverse framework structures, including parallel chains formed by shared corners of tetrahedra in lithium tartrate systems. acs.org

Compound List:

this compound

Iron(III) this compound (Fe-mTA)

Lithium this compound (Li2(meso-tart))

Vanadyl tartrate dimer

Cobalt(II) polymeric complex bridged by tartrate dianions

Chromium(III) tartrate complexes

L-tartrate-chromium(III) complex anion

Lithium tartrate frameworks (e.g., LiH(l-tart), Li2(l-tart), Li2(meso-tart), Li2(d,l-tart))

Thallium (I) tartrate complexes

Lanthanum tartrate complexes

Divalent metal ions tartrate complexes

Terbium (Tb) tartrate complexes

Europium (Eu) tartrate complexes

Enzymatic Transformations and Biological Pathways Involving Meso Tartrate

Enzymatic Degradation and Metabolism of Meso-Tartrate

The metabolic fate of this compound in biological systems is primarily dictated by enzymatic processes that break it down into simpler compounds, often serving as a carbon source for microorganisms.

Tartrate Dehydrogenase-Mediated Decarboxylation

Tartrate dehydrogenase (TDH) is a key enzyme involved in the metabolism of tartrate stereoisomers, including this compound microbiologyjournal.orgnih.govresearchgate.netuniprot.orguniprot.orgnih.govebi.ac.ukuniprot.orgwikipedia.orgresearchgate.net. TDH catalyzes the conversion of this compound into D-glycerate and carbon dioxide (CO2) nih.govuniprot.orgnih.govresearchgate.netmybiosource.com. This reaction is formally a decarboxylation, although NAD+ is still required for the process nih.gov. The enzyme requires a divalent metal ion (such as Mn2+ or Mg2+) and a monovalent cation (like K+) for its activity nih.govuniprot.orguniprot.orgwikipedia.orgsemanticscholar.orgresearchgate.net. These cations are thought to play roles in substrate binding and facilitating the decarboxylation of intermediate β-keto-acids nih.govnih.gov. TDH exhibits multiple catalytic activities, also being able to oxidize L-tartrate to oxaloglycolate (B1210636) and catalyze the oxidative decarboxylation of D-malate to pyruvate (B1213749) nih.govresearchgate.netuniprot.orguniprot.orgebi.ac.ukuniprot.orgresearchgate.netmybiosource.com.

Oxidative Pathways and Intermediates

Beyond the TDH-mediated pathway, other oxidative reactions can be involved in this compound metabolism. For instance, this compound can be oxidized to oxaloglycolate by this compound dehydrogenase (EC 1.3.1.7) using NAD+ as a cofactor wikipedia.orgontosight.aiwikipedia.org. Oxaloglycolate can then undergo further transformations. In some bacterial species, like Pseudomonas putida and Pseudomonas acidovorans, the metabolism of L- or this compound involves a dismutation where tartrate is oxidized to oxaloglycolate, which then undergoes a DPNH-linked reductive decarboxylation researchgate.net. This oxaloglycolate can non-enzymatically decarboxylate to hydroxypyruvic acid and tartronic semialdehyde, which are then reduced to D-glyceric acid by specific reductases researchgate.net.

Conversion to Glycerate and Oxaloacetic Acid

The primary pathway for this compound degradation described involves its conversion to D-glycerate and CO2, catalyzed by tartrate dehydrogenase nih.govuniprot.orgnih.govresearchgate.netmybiosource.com. In some instances, tartrate can also be converted to oxaloacetic acid via tartrate dehydratase, particularly in anaerobic conditions, which is then further metabolized microbiologyjournal.orgmdpi.comnih.gov. For example, Agrobacterium vitis contains a tartrate utilization operon (ttuABCD) where ttuC encodes a tartrate dehydrogenase, and ttuD is involved in the second step of tartrate degradation, likely leading to D-glycerate asm.org.

Enzyme Kinetics and Mechanistic Investigations

Studies on tartrate dehydrogenase (TDH) have provided insights into its kinetic properties and reaction mechanisms. TDH from Pseudomonas putida has been characterized to follow primarily ordered mechanisms for the oxidation of (+)-tartrate and the oxidative decarboxylation of D-malate nih.gov. Kinetic data suggest that divalent and monovalent cations are crucial for substrate binding and facilitating the decarboxylation of β-keto-acid intermediates nih.gov. Investigations into the pH dependence of TDH activity indicate that catalysis requires a base on the enzyme with a pK of 6.7 to be unprotonated nih.gov. For some bacterial TDHs, Michaelis-Menten kinetics have been analyzed, yielding specific Km values. For instance, one study reported a Km value of 3.50 mM and a kcat of 99.75 s-1 for an enzyme acting on this compound, with an exceptional enantiomeric excess (EE) exceeding 99.9% ebi.ac.uk. The kinetic analysis of Bacillus TDHs (bTDHs) revealed sigmoidal kinetics for the reverse reaction with dihydroxyfumarate, with catalytic ability approximately four times higher in B. subtilis 168 TDH (168bTDH) compared to other bTDHs x-mol.net.

Biosynthetic Routes and Abiotic Formation of this compound

The biosynthesis of tartaric acid, including its meso form, is complex and has been studied in plants, particularly in grapevines. One proposed pathway involves the condensation of two glycolate (B3277807) molecules to form D-(-)- or this compound via the reduction of oxaloglycolate core.ac.uk. Another potential route for tartrate formation starts from glucose. Ascorbic acid (AsA) is considered a precursor, undergoing hydrolysis and oxidation to 2-keto-L-gulonic acid (2-KGA), which is then reduced to L-Idonic acid. L-Idonic acid is oxidized to 5-KGA, cleaved to 4-carbon L-threo-tetruronate, and finally oxidized to tartaric acid mdpi.com. Abiotic formation of this compound can occur through chemical oxidation processes. For example, the oxidation of hyaluronic acid with sodium hypochlorite (B82951) (NaOCl) yields meso-tartaric acid, among other products ebi.ac.uk.

Microbial Utilization of this compound

Several microorganisms are capable of utilizing this compound as a carbon source. Agrobacterium vitis uses a tartrate utilization operon, where the ttuC gene encodes a tartrate dehydrogenase that can convert this compound to D-glycerate asm.org. Pseudomonas putida and Pseudomonas acidovorans are known to metabolize tartrate, with TDH playing a role in the conversion of this compound to D-glycerate microbiologyjournal.orgresearchgate.netresearchgate.net. While L-tartrate is more abundant in nature, some bacteria can also utilize D- and this compound, often through stereospecific pathways microbiologyjournal.orgnih.gov. For instance, Salmonella typhimurium can utilize tartrate, although some strains exhibit sensitivity to this compound, where it acts as a competitive inhibitor of enzymes like isocitrate dehydrogenase and citrate (B86180) synthase nih.gov. Bacillus species have also been identified as capable of aerobic L-tartrate utilization, correlating with TDH activity microbiologyjournal.orgresearchgate.net.

Theoretical and Computational Chemistry Studies on Meso Tartrate

Quantum Chemical Analyses of Meso-Tartrate Anions and Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been extensively used to probe the electronic and structural characteristics of this compound and its related species.

Electronic Structure and Energy Landscapes

Quantum chemical analyses provide a detailed understanding of the electronic distribution within this compound anions and their derivatives. Studies often focus on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand reactivity and electronic transitions nih.gov. The energy landscapes, which map out potential energy surfaces, are crucial for identifying stable configurations and understanding the energy barriers involved in molecular transformations nih.govresearchgate.net. These calculations help in characterizing the charge distribution and bonding patterns within the molecule, which are essential for predicting its chemical behavior and interactions with other species. For instance, analyses of electron density distribution and bond characteristics are key components of these studies researchgate.net.

Conformational Preferences and Rotamer Analysis

This compound, like other tartaric acid isomers, exhibits conformational flexibility due to rotations around its carbon-carbon single bonds. Computational methods are employed to identify the most stable conformers and to analyze the energy differences between various rotameric states researchgate.netresearchgate.net. These studies often involve exploring the potential energy surface as a function of key dihedral angles, such as those around the C2-C3 bond. Hydrogen bonding plays a significant role in stabilizing specific conformations, particularly intramolecular hydrogen bonds that can form five-membered rings researchgate.net. The analysis of these conformational preferences is vital for understanding how this compound interacts with other molecules or surfaces, influencing its behavior in crystal packing and biological systems researchgate.netresearchgate.net.

Thermodynamic Stability of this compound Stereoisomers

Computational studies, often employing DFT with corrections for zero-point vibrational energy (ZPVE) and thermal vibrations, are used to compare the thermodynamic stability of different tartrate stereoisomers, including this compound acs.orgacs.org. These calculations aim to determine relative formation energies or binding energies, providing quantitative data on the energetic favorability of one isomer over another under specific conditions. For example, studies on lithium tartrate frameworks have calculated relative formation energies, noting that while electronic energies might be close, the inclusion of ZPVE and thermal vibrations can lead to more significant energy differences, often related to crystallographic density and hydrogen bond strength acs.orgacs.org. Comparisons of melting points and solubilities also offer indirect insights into relative thermodynamic stabilities, with meso-tartaric acid generally exhibiting a lower melting point than its racemic counterpart nih.gov.

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations offer dynamic perspectives on the behavior of this compound systems. These techniques allow researchers to observe molecular motions, interactions with solvents or surfaces, and structural fluctuations over time.

Molecular dynamics (MD) simulations, often utilizing force fields, can provide detailed insights into the hydration of this compound or its interactions within crystal structures researchgate.netresearchgate.netresearchgate.net. For instance, studies on the retardation of plaster of Paris by tartaric acids, including this compound, employed molecular dynamics simulations to understand the mechanisms of retardation and binding to gypsum surfaces researchgate.net. Similarly, MD simulations have been used in conjunction with other methods to analyze enzyme-ligand interactions involving this compound researchgate.netresearchgate.net. These simulations can reveal how the flexibility and hydrogen-bonding capabilities of this compound influence its behavior in complex environments.

Density Functional Theory (DFT) Applications in Predicting Structures and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to predict the structures, electronic properties, and energetics of molecules like this compound. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and reaction energies nih.govresearchgate.netresearchgate.netacs.orgacs.orgworldscientific.comrsc.org.

Specific applications include:

Geometry Optimization: Predicting the equilibrium bond lengths, bond angles, and dihedral angles of this compound anions and their complexes acs.orgacs.orgworldscientific.com.

Energetic Calculations: Determining relative energies of different conformers, isomers, or reaction pathways, crucial for understanding thermodynamic stability and reaction feasibility researchgate.netacs.orgacs.org. This includes calculating formation energies of crystal structures or binding energies in molecular complexes researchgate.netacs.orgacs.org.

Electronic Property Prediction: Calculating properties such as HOMO-LUMO gaps, charge distributions, dipole moments, and polarizabilities, which are directly related to the molecule's electronic structure and reactivity nih.govresearchgate.netrsc.org.

Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for validation and further structural elucidation worldscientific.comrsc.org.

DFT methods, often employing various functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-311++G(d,p)), are essential for accurately modeling the electronic structure and predicting the energetic landscape of this compound and its derivatives nih.govresearchgate.netacs.orgacs.orgworldscientific.com. These calculations are vital for understanding the fundamental chemical and physical properties that govern the behavior of this compound in various applications.

Applications of Meso Tartrate in Advanced Chemical Synthesis and Materials Science

Meso-Tartrate as a Building Block in Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single stereoisomer of a chiral molecule, is of paramount importance in fields such as medicinal chemistry and materials science. nih.gov this compound, though achiral itself, serves as a strategic starting material in several asymmetric methodologies, enabling access to enantiomerically enriched products through processes that break its inherent symmetry.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org While this compound itself is not a chiral auxiliary, its derivatives can be transformed into valuable chiral synthons. A chiron or chiral synthon is a stereochemically defined building block derived from a readily available chiral source. nih.gov Meso-tartaric acid has been utilized as a synthon in the synthesis of bioactive molecules. For instance, in the synthesis of both enantiomers of isoterrein, a substituted cyclopentenone, meso-tartaric acid is condensed with (+)-camphor at the initial stage of the reaction sequence. nih.gov This initial step leverages the defined stereochemistry of the meso compound to build more complex chiral structures.

The broader family of tartrates is widely recognized for its utility as chiral auxiliaries and synthons. nih.govthieme-connect.comacs.org For example, esters of the chiral enantiomers of tartaric acid (D- and L-tartrate) are extensively used to control stereochemistry in a variety of reactions, including aldol reactions and 1,3-dipolar cycloadditions. nih.govthieme-connect.com These applications highlight the potential for developing novel chiral auxiliaries derived from the this compound backbone.

The design of chiral ligands is a cornerstone of asymmetric catalysis, where a chiral ligand coordinates to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. nih.gov Many successful chiral ligands are C2-symmetric, a feature that can reduce the number of possible reaction pathways and thereby enhance enantioselectivity. nih.gov

While many prominent chiral ligands are derived from the chiral enantiomers of tartaric acid, the principles of ligand design can be extended to derivatives of this compound. The functional groups of meso-tartaric acid (two carboxylic acids and two hydroxyl groups) provide handles for modification and incorporation into larger ligand scaffolds. The design process often involves creating a ligand that can form a stable complex with a metal, with the stereochemical information encoded in the ligand's backbone being transferred to the substrate during the catalytic cycle. Although specific, widely-used chiral ligands derived directly from this compound are less common in the literature than their C2-symmetric counterparts from D- or L-tartaric acid, the fundamental principles of asymmetric catalysis support the potential for this compound-derived structures to act as effective ligands. researchgate.net

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts often operate by forming transient covalent bonds or non-covalent interactions with substrates, creating a chiral environment that directs the stereochemical course of the reaction.

This compound derivatives possess the structural features necessary for potential development into organocatalysts. The hydroxyl and carboxyl groups can be functionalized to introduce moieties capable of activating substrates, such as amines or amides. The stereochemistry of the this compound backbone could be exploited in desymmetrization reactions, where the catalyst selectively reacts with one of the two identical halves of a prochiral substrate. While the development of organocatalysts from chiral tartaric acid derivatives is more established, the unique symmetry of this compound offers a distinct platform for designing novel catalysts for stereoselective transformations.

A stereoselective reaction is one in which one stereoisomer of a product is formed preferentially over another. masterorganicchemistry.comkhanacademy.org Derivatives of this compound can participate in stereoselective reactions, particularly those involving the desymmetrization of the meso backbone. In such a reaction, a chiral reagent or catalyst differentiates between the two enantiotopic halves of the this compound derivative, leading to the formation of a chiral, non-racemic product.

Studies have examined the stereoselectivity of reactions involving tartrate-derived molecules. For example, the Diels-Alder reactions of dienophiles derived from tartaric acid have been investigated, revealing that the stereochemical outcome can be controlled by the nature of the protecting groups on the diol. nih.gov Although this particular study focused on C2-symmetric dienophiles from the chiral pool, the principles of stereocontrol are applicable to reactions involving this compound derivatives. The successful use of meso-tartaric acid in the synthesis of isoterrein further demonstrates its utility in stereoselective transformations. nih.gov

Integration of this compound in Materials Science

The ability of this compound to act as a bridging ligand, connecting metal centers through its carboxylate and hydroxyl groups, has made it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.netresearchgate.net These materials are of significant interest due to their diverse structures and potential applications in areas such as catalysis, separation, and gas storage. nih.gov

Coordination polymers are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. mdpi.comunimelb.edu.au Metal-organic frameworks (MOFs) are a subclass of coordination polymers that often exhibit porous structures. researchgate.netnih.gov this compound, with its multiple coordination sites, can act as a linker to form a variety of network architectures.

Research has demonstrated the synthesis of several coordination polymers and MOFs using this compound. For example, hydrothermal reactions between magnesium acetate and meso-tartaric acid at different temperatures have yielded a series of one-dimensional (1D) and three-dimensional (3D) coordination polymers. researchgate.net Similarly, a 3D framework of cerium(III) has been synthesized with this compound, resulting in a centrosymmetric crystal structure. researchgate.net A polymeric tartrate complex of strontium has also been formed using a this compound precursor. researchgate.net The specific use of the meso isomer, as opposed to its chiral counterparts, can lead to distinct crystal packing and network topologies due to its different symmetry. researchgate.net This highlights the role of the ligand's stereochemistry in directing the final solid-state structure of the material.

Metal Ion This compound Derivative Resulting Structure Dimensionality Reference
Magnesium (Mg²⁺)This compoundMg(meso-tart)(H₂O)₂·H₂O1D Chain researchgate.net
Magnesium (Mg²⁺)This compoundMg(meso-tart)(H₂O)₂1D Chain researchgate.net
Magnesium (Mg²⁺)This compoundMg(meso-tart)3D Framework researchgate.net
Cerium (Ce³⁺)This compoundCe(H₂O)(meso-tar)₁.₅3D Framework researchgate.net
Strontium (Sr²⁺)This compoundPolymeric tartrate complexPolymeric researchgate.net

Crystallization Control and Polymorph Management

The precise control of crystallization is a critical aspect of materials science and pharmaceutical development, as different crystal forms, or polymorphs, of a substance can exhibit vastly different physical and chemical properties. While this compound is not widely documented as a general-purpose crystallization modifier for a broad range of compounds, its inherent stereochemistry provides a clear mechanism by which it can influence crystal growth and habit.

A significant demonstration of this principle is observed in the crystallization of the protein thaumatin. Research has shown that the stereoisomer of tartaric acid used as a precipitant—L-, D-, or the achiral this compound—directly determines the resulting crystal habit and packing. yu.edu This indicates that stereospecific interactions between the tartrate isomer and the chiral protein molecule at the crystal surface are crucial in dictating the final crystal structure. yu.edu In this context, this compound acts as both a precipitant and an additive that is incorporated into the crystal lattice, influencing its formation. yu.edu

The general principles of polymorph control involve manipulating factors like supersaturation, temperature, solvent, and the presence of additives to favor the nucleation and growth of a desired crystal form over others. google.com Additives can influence crystallization by binding to specific crystal faces, thereby inhibiting or promoting growth in certain directions, or by altering the solution chemistry. The case of thaumatin crystallization with different tartrate stereoisomers serves as a specific example of this phenomenon, where this compound's unique spatial arrangement of functional groups leads to a distinct crystal packing compared to its chiral counterparts. yu.edu

Influence on Chiral Reticular Chemistry

Reticular chemistry, particularly in the context of Metal-Organic Frameworks (MOFs), involves the assembly of molecular building blocks (nodes and linkers) into extended, porous structures. A fascinating subfield is the development of chiral MOFs (CMOFs), which have significant potential in applications like enantioselective separation and asymmetric catalysis. nih.gov The synthesis of CMOFs can be approached in two main ways: directly, using enantiopure chiral ligands, or indirectly, through methods that utilize achiral components to induce chirality in the final framework. nih.govfrontiersin.org

This compound, being an achiral molecule due to its internal plane of symmetry, serves as a compelling building block for the indirect synthesis of CMOFs. The principle relies on a phenomenon known as spontaneous symmetry breaking during crystallization, where achiral or racemic components self-assemble into a chiral structure. nih.gov Flexible, achiral ligands are often effective in generating chiral MOFs because their conformational adaptability allows them to adopt chiral arrangements within the crystal lattice. researchgate.net

Studies on lanthanide tartrate coordination polymers have shown that both chiral (L-tartrate) and racemic (D/L-tartrate) forms can produce robust, open-framework structures. rsc.orgnih.gov This highlights the versatility of tartrates in forming extended reticular networks. By extension, the use of this compound as an achiral linker presents a viable strategy for the rational design of new porous materials where chirality is introduced at the supramolecular level.

Other Specialized Chemical Applications (Mechanism-focused)

Role in Complexing Agents beyond Biological Systems

The ability of this compound to act as a chelating agent extends well beyond biological systems, finding significant application in coordination chemistry with a variety of metal ions. Its two carboxylic acid and two hydroxyl groups provide multiple donor sites, allowing it to form stable complexes with metals. nih.gov This chelating capacity is fundamental to its use in various chemical processes.

Research has demonstrated that this compound forms stable complexes with lanthanide ions such as Terbium (Tb) and Europium (Eu). nih.gov Studies involving solvent extraction and radiotracer techniques have identified the formation of both 1:1 and 1:2 metal-to-ligand complexes in aqueous solutions. nih.govnih.gov The stability of these lanthanide complexes is notable, with suggestions that the this compound can act as a tetradentate ligand, coordinating through all four of its oxygen donor atoms. The specific spatial arrangement of the hydroxyl groups in the meso isomer is thought to contribute to the stability of these complexes.

Furthermore, this compound's complexing ability is pivotal in its function as an anti-caking agent, where it forms a binuclear complex with iron(III). researchgate.net This iron(III) this compound complex is a key example of its application in industrial chemistry. The formation of stable coordination compounds is also observed with other transition metals. For example, this compound solutions can form coordination complexes with copper(II) ions, creating stable, colored solutions. researchgate.net The interaction involves the tartrate ion acting as a chelating ligand for the copper ion. researchgate.net

The table below summarizes the stability constants for Terbium and Europium complexes with different tartrate isomers, illustrating the effective complexing nature of this compound.

Metal IonTartrate IsomerStability Constant (b1) for 1:1 ComplexStability Constant (b2) for 1:2 Complex
Terbium (Tb)d-tartrate40 x 10³1.0 x 10⁶
Terbium (Tb)dl-tartrate40 x 10³1.0 x 10⁶
Terbium (Tb)This compound60 x 10³1.5 x 10⁶
Europium (Eu)d-tartrate41 x 10³1.0 x 10⁶
Europium (Eu)dl-tartrate41 x 10³1.0 x 10⁶
Europium (Eu)This compound60 x 10³1.5 x 10⁶
Data sourced from a study on tartrate complexes of Tb and Eu. nih.gov

Chemical Basis for Anti-Caking Agent Mechanisms

This compound is a key component in a new generation of bio-based anti-caking agents, particularly for sodium chloride (table salt). researchgate.net The primary mechanism involves the formation of a specific iron(III) this compound complex, often referred to as Fe-mTA. researchgate.netresearchgate.net This complex is highly effective at preventing the formation of lumps in crystalline materials like salt, even at very low concentrations. researchgate.net

The anti-caking activity of the iron(III) this compound complex is rooted in its specific molecular structure and its interaction with the crystal surface of sodium chloride. researchgate.net The active complex is a binuclear iron(III) species with two bridging this compound ligands. researchgate.net In solution, each iron atom is also coordinated to a water molecule, resulting in an octahedral geometry. researchgate.net

The mechanism of action is based on surface adsorption and the disruption of crystal growth. Caking in crystalline solids often occurs through the formation of liquid bridges between microcrystals, which then allows for their subsequent fusion. Anti-caking agents work by interfering with this process. The iron(III) this compound complex is proposed to adsorb onto the {100} crystal face of sodium chloride. researchgate.net When the coordinated water molecule is removed, a flat and charged site is exposed on the complex. This site has a charge distribution that matches the surface of the sodium chloride crystal, facilitating strong adsorption. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing meso-tartrate with high enantiomeric purity, and what analytical techniques are most effective in verifying its structural integrity?

  • Methodological Answer : Synthesis typically involves stereoselective crystallization or enzymatic resolution using dehydrogenases or oxidoreductases. For enantiomeric purity verification, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or polarimetry. Structural integrity is confirmed via X-ray crystallography for absolute configuration and 1^1H/13^13C NMR to resolve diastereomeric protons. Mass spectrometry (HRMS) validates molecular weight. Enzymatic assays (e.g., EC 1.1.5.10) can corroborate substrate specificity .

Q. How does this compound function as a substrate in enzymatic reactions, particularly in oxidoreductases, and what experimental approaches are optimal for studying its kinetic parameters?

  • Methodological Answer : this compound acts as a substrate for FAD-dependent oxidoreductases (e.g., EC 1.1.5.10), where it donates electrons to quinones. To study kinetics, use stopped-flow spectrophotometry to monitor cofactor (FAD) reduction at 450 nm. Michaelis-Menten parameters (KmK_m, VmaxV_{max}) are derived via initial rate measurements under varying substrate concentrations. Control pH (6.5–7.5) and temperature (25–37°C) to mimic physiological conditions. Include inhibitors like dicoumarol to validate enzyme specificity .

Advanced Research Questions

Q. When designing experiments to investigate this compound's role in multienzyme complexes, what strategies should researchers employ to account for potential confounding variables such as pH sensitivity or cofactor dependency?

  • Methodological Answer : Use a multilevel design:

  • Construct Level : Isolate individual enzymes (e.g., dehydrogenases, quinone reductases) to assess standalone activity.
  • System Level : Reconstitute complexes in vitro with controlled cofactor ratios (e.g., FAD:ubiquinone-1).
  • Confounding Controls : Buffer systems (e.g., Tris-HCl vs. phosphate) should be tested for chelation interference. Pre-equilibrate reactions to stabilize pH, and include chelators (EDTA) to rule out metal ion effects. Multivariate ANOVA can disentangle interaction effects .

Q. In cases where conflicting data arise regarding this compound's stability under varying thermal conditions, what systematic approaches can researchers use to identify and resolve these discrepancies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate existing data. Perform meta-regression to identify moderators (e.g., heating rate, solvent polarity). Replicate conflicting studies under standardized conditions (DSC for thermal degradation profiles, TGA for weight loss). Use Arrhenius plots to model activation energy (EaE_a) discrepancies. Publish raw datasets and protocols to enable reproducibility audits .

Q. What considerations are critical when selecting buffer systems for in vitro studies of this compound to prevent interference with its chelation properties or redox activity?

  • Methodological Answer : Avoid high-phosphate buffers, which may form insoluble tartrate complexes. Use HEPES or MOPS buffers (pH 7.0) for minimal metal chelation. Pre-screen buffers via cyclic voltammetry to detect redox interference. For studies involving divalent cations (e.g., Mg2+^{2+}), quantify free ion concentrations using ion-selective electrodes or fluorescent probes (e.g., Mag-Fura-2) .

Q. How can isotopic labeling (e.g., 13^{13}C or 2^{2}H) be applied to trace this compound's metabolic fate in in vitro assays, and what analytical platforms are best suited for detection?

  • Methodological Answer : Synthesize 13^{13}C-labeled this compound via enzymatic conversion of 13^{13}C-glucose using genetically modified Gluconobacter oxydans. Track metabolic flux using LC-MS/MS with multiple reaction monitoring (MRM) for specific fragment ions. For spatial tracking in tissues, combine MALDI-TOF imaging with isotopic dilution assays. Data analysis requires software like XCMS Online for peak alignment and isotopic pattern recognition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.